3-(3-Bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
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Description
3-(3-Bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C26H22BrNO4 and its molecular weight is 492.369. The purity is usually 95%.
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Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of this compound, is used to protect hydroxy-groups. This protection is particularly useful in synthesis involving both acid- and base-labile groups. The Fmoc group can be conveniently removed with triethylamine in dry pyridine, offering a versatile tool in organic synthesis (Gioeli & Chattopadhyaya, 1982).
Synthesis of Thiazole-Carboxylic Acid
The compound has been utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid. This synthesis is achieved through a reaction involving 3‐bromopyruvic acid and N‐Fmoc‐thiourea, highlighting its role in producing complex organic molecules (Le & Goodnow, 2004).
Aromatic Polyamides Synthesis
It has been involved in the synthesis of new aromatic polyamides. These polyamides, containing ether and bulky fluorenylidene groups, are created using a bis(ether-carboxylic acid) derived from a fluorenyl group. The resultant polyamides are soluble in various organic solvents and have high thermal stability (Hsiao, Yang, & Lin, 1999).
Solid Phase Peptide Synthesis
The compound is effective in solid phase peptide synthesis, particularly as a precursor for C-terminal amides. Its utility is enhanced when used in conjunction with specific cleavage reagents, demonstrating its versatility in peptide synthesis (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).
Selective Sensing Applications
It has been used in the synthesis of compounds for selective sensing of nitro compounds, metal cations, and amino acids. This application demonstrates its potential in developing fluorescent sensors for detecting various chemical entities (Han et al., 2020).
Synthesis of N-Substituted Hydroxamic Acids
Its application extends to the synthesis of N-substituted hydroxamic acids. This process involves a series of reactions, showcasing its use in creating structurally diverse organic compounds (Mellor & Chan, 1997).
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrNO4/c27-18-7-5-6-17(14-18)26(24(29)30)12-13-28(16-26)25(31)32-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJILKVHNBLKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC(=CC=C2)Br)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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